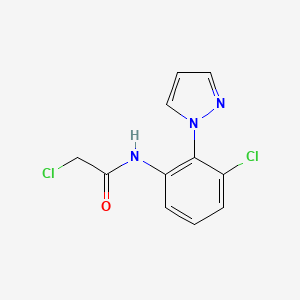![molecular formula C15H14N4O B7575071 N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline](/img/structure/B7575071.png)
N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline, also known as POA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine and agriculture. POA is a heterocyclic organic compound that contains a pyridine ring, an oxadiazole ring, and an aniline group.
科学的研究の応用
N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In agriculture, N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline has been shown to exhibit herbicidal and insecticidal activities. In material science, N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline has been shown to exhibit fluorescent properties, making it useful in the development of sensors and imaging agents.
作用機序
The mechanism of action of N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline is not fully understood. However, it has been suggested that N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline may act by inhibiting the activity of enzymes or proteins involved in various cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline can inhibit the growth of cancer cells, viruses, and bacteria. In vivo studies have shown that N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline can reduce tumor growth and improve survival rates in animal models. N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline has also been shown to exhibit herbicidal and insecticidal activities, making it useful in agriculture.
実験室実験の利点と制限
N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline also exhibits various activities, making it useful in a wide range of experiments. However, N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline also has several limitations. Its mechanism of action is not fully understood, and it may exhibit off-target effects, making it difficult to interpret results.
将来の方向性
There are several future directions for N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more potent and selective derivatives of N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline. Additionally, N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline could be further studied for its potential applications in material science, such as developing fluorescent sensors and imaging agents. Finally, N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline could be studied for its potential applications in other fields such as environmental science and energy storage.
合成法
N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline can be synthesized using a multistep process that involves the reaction of 4-aminopyridine with 2-chloroacetic acid to form 2-(4-pyridyl)glycine. This intermediate is then reacted with thionyl chloride to form 2-(4-pyridyl)acetyl chloride, which is further reacted with hydrazine hydrate to form 2-(4-pyridyl)hydrazine. The final step involves the reaction of 2-(4-pyridyl)hydrazine with 2-bromoethyl-5-nitro-1,3-oxazole to form N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline.
特性
IUPAC Name |
N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-4-13(5-3-1)17-11-8-14-18-15(19-20-14)12-6-9-16-10-7-12/h1-7,9-10,17H,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLOVNAYIJPJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7574992.png)
![2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7574994.png)
![2-[Cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid](/img/structure/B7574998.png)
![2-[Butan-2-yl-(4-fluorobenzoyl)amino]acetic acid](/img/structure/B7575005.png)
![2-[Cyclopropyl(4-methylpentanoyl)amino]acetic acid](/img/structure/B7575017.png)
![2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575025.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-cyclopropylamino]acetic acid](/img/structure/B7575026.png)
![2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid](/img/structure/B7575034.png)
![2-[cyclopropyl-[(E)-3-(2-methoxy-5-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575042.png)

![2-[cyclopropyl-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575062.png)
![N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine](/img/structure/B7575063.png)

